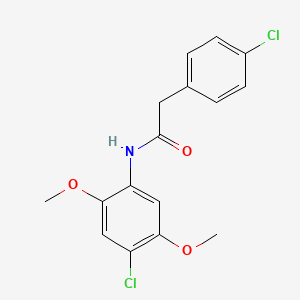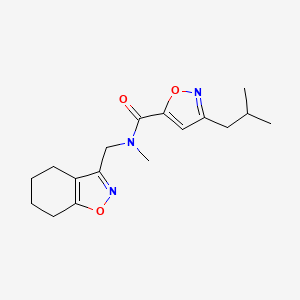![molecular formula C9H9N3O4S2 B5588392 4-[(3-isoxazolylamino)sulfonyl]-N-methyl-2-thiophenecarboxamide](/img/structure/B5588392.png)
4-[(3-isoxazolylamino)sulfonyl]-N-methyl-2-thiophenecarboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
4-[(3-isoxazolylamino)sulfonyl]-N-methyl-2-thiophenecarboxamide, also known as Isoxazole sulfonamide, is a chemical compound that has been extensively researched for its potential applications in medical science. It is a sulfonamide-based compound that has been synthesized using various methods.
Scientific Research Applications
Carbonic Anhydrase Inhibition for Antitumor Therapy
Sulfonamide compounds, including halogenated sulfonamides and halogenophenylaminobenzolamide derivatives, have been investigated for their potent inhibition of tumor-associated carbonic anhydrase isozyme IX. This enzyme is a target for anticancer therapy due to its expression in tumor tissues and involvement in tumor growth and metastasis. The inhibition of carbonic anhydrase IX by these sulfonamides suggests potential applications as antitumor agents, offering a foundation for the design of more potent and selective inhibitors (Ilies et al., 2003).
Antimicrobial Applications
New thiophene derivatives synthesized from 2-(2-Cyano-acetylamino)-4,5,6,7-tetrahydro-benzo[b]thiophene-3-carboxamide have shown promising antimicrobial activities. This highlights the potential of sulfonamide compounds in the development of novel antimicrobial agents, which could be effective against resistant strains of bacteria (Khalil et al., 2010).
Investigation of Tautomeric Behavior
The tautomeric behavior of sulfonamide derivatives has been studied using spectroscopic methods and density functional theory. Understanding the tautomeric forms of molecules like 3-amino-4-[4-(dimethylamino)phenyl]-4,5-dihydro-1,2,5-thiadiazole 1,1-dioxide is crucial for their pharmaceutical and biological activities, offering insights into their potential therapeutic applications (Erturk et al., 2016).
Pro-Apoptotic Indapamide Derivatives for Cancer Treatment
Synthesis of pro-apoptotic indapamide derivatives demonstrates the potential of sulfonamide-based compounds in anticancer therapy. These compounds, particularly 4-chloro-3-({[(substitutedamino)carbonothioyl]amino}sulfonyl)-N-(2-methyl-2,3-dihydro-1H-indole-1-yl)benzamide, have shown high proapoptotic activity in melanoma cell lines, suggesting their use as anticancer agents (Yılmaz et al., 2015).
Electrophilic Quenching and Synthesis of Thioalkyl Derivatives
The lateral metalation and electrophilic quenching of isoxazoles bearing electron-withdrawing groups lead to the selective synthesis of thioalkyl derivatives. This method provides a direct and synthetically useful approach to obtaining compounds with potential biological activities, including antimicrobial and anticancer properties (Balasubramaniam et al., 1990).
properties
IUPAC Name |
N-methyl-4-(1,2-oxazol-3-ylsulfamoyl)thiophene-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9N3O4S2/c1-10-9(13)7-4-6(5-17-7)18(14,15)12-8-2-3-16-11-8/h2-5H,1H3,(H,10,13)(H,11,12) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XRCCHXVPUNUDPS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNC(=O)C1=CC(=CS1)S(=O)(=O)NC2=NOC=C2 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9N3O4S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
287.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-methyl-4-(1,2-oxazol-3-ylsulfamoyl)thiophene-2-carboxamide | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![4-oxo-1,2,3,4-tetrahydrocyclopenta[c]chromen-7-yl 2-furoate](/img/structure/B5588314.png)
![N-benzyl-4-[(dimethylamino)sulfonyl]-2-thiophenecarboxamide](/img/structure/B5588315.png)
![1-{[3-(1-piperidinylcarbonyl)phenyl]sulfonyl}piperidine](/img/structure/B5588321.png)

![N-[(2-chloro-3-pyridinyl)methyl]-6-methoxy-N,3-dimethyl-1-benzofuran-2-carboxamide](/img/structure/B5588355.png)
![N-{4-[(4-chlorobenzyl)oxy]-3-ethoxybenzylidene}-4-morpholinamine](/img/structure/B5588360.png)

![4-methoxy-N-(2-{[6-(4-morpholinyl)-4-pyrimidinyl]amino}ethyl)benzamide](/img/structure/B5588371.png)

![5-(2-azaspiro[4.4]non-2-ylcarbonyl)-1-(2-ethoxyethyl)-1,3-dihydro-2H-benzimidazol-2-one](/img/structure/B5588396.png)
![2-{[3-(5-methyl-2-furyl)acryloyl]amino}benzamide](/img/structure/B5588397.png)
![5-chloro-2-{3-[4-methyl-5-(pyrrolidin-1-ylmethyl)-4H-1,2,4-triazol-3-yl]piperidin-1-yl}pyridine](/img/structure/B5588405.png)
![3-[(4-{4-cyclopropyl-5-[(dimethylamino)methyl]-4H-1,2,4-triazol-3-yl}piperidin-1-yl)methyl]phenol](/img/structure/B5588411.png)
